6-(1H-indol-6-yl)quinolin-2-amine is a compound that belongs to the class of indoloquinolines, which are characterized by their fused indole and quinoline rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The structural configuration of 6-(1H-indol-6-yl)quinolin-2-amine suggests it may interact with various biological targets, making it a subject of interest for drug development.
The compound can be synthesized through various methods, often starting from simpler indole or quinoline derivatives. Natural products containing indoloquinoline structures have been identified in plants like Cryptolepis sanguinolenta, which has traditional uses in treating malaria and other ailments .
6-(1H-indol-6-yl)quinolin-2-amine is classified as a heterocyclic aromatic amine. Its structure features an indole moiety at the 6-position of the quinoline ring, contributing to its unique chemical properties and potential biological activities.
The synthesis of 6-(1H-indol-6-yl)quinolin-2-amine can be achieved through several methodologies:
The reactions typically require specific conditions such as temperature control, solvent choice (e.g., diphenyl ether), and sometimes microwave assistance to improve yields and reduce reaction times. The choice of catalyst significantly influences the efficiency and outcome of the synthesis.
The molecular formula for 6-(1H-indol-6-yl)quinolin-2-amine is C14H10N2. The compound features:
Key structural parameters include:
6-(1H-indol-6-yl)quinolin-2-amine can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure proper progression and yield optimization.
The mechanism of action for 6-(1H-indol-6-yl)quinolin-2-amine is not fully elucidated but is believed to involve:
The compound is typically characterized by:
Key chemical properties include:
Quantitative data on solubility, stability under various pH conditions, and reactivity with common reagents are essential for practical applications in drug formulation.
6-(1H-indol-6-yl)quinolin-2-amine has potential applications in:
The molecular architecture of 6-(1H-indol-6-yl)quinolin-2-amine integrates two privileged heterocyclic scaffolds: quinoline and indole. This hybrid structure positions the compound at the forefront of rational drug design for complex multifactorial diseases, particularly neurodegeneration and oncology. Its core quinoline framework provides planar rigidity for biomolecular intercalation, while the indole moiety contributes versatile hydrogen-bonding capabilities and enhanced blood-brain barrier permeability. This strategic fusion embodies the modern "multi-target directed ligand" paradigm, aiming to concurrently modulate interconnected pathological networks rather than single targets [1] [7].
The exploration of indole-quinoline hybrids originates from observed pharmacological synergies between these pharmacophores:
Table 1: Evolution of Key Indole-Quinoline Hybrid Pharmacophores
Era | Design Approach | Therapeutic Objectives | Representative Agents | |
---|---|---|---|---|
1980-2000 | Empirical combination | Antiviral, antimicrobial activity | Early synthetic hybrids with moderate efficacy | |
2000-2015 | Fragment-based linking | Enhanced CNS penetration for neurodegeneration | Tacrine-indole derivatives | |
2015-Present | Rational multi-target design | Simultaneous amyloid, tau, and oxidative stress targeting | 6-(1H-indol-6-yl)quinolin-2-amine analogues | [1] [4] |
The systematic development of 6-(1H-indol-6-yl)quinolin-2-amine emerged circa 2020, leveraging structure-activity relationship analyses of simpler hybrids. Computational studies revealed that C6-indole substitution on quinolin-2-amine optimized steric compatibility with enzymatic cleft residues in acetylcholinesterase and bromodomain-containing protein 4, while preserving drug-like solubility [6] [8]. This scaffold has since become a template for neurodegenerative and oncological agent discovery.
The bifunctionality of 6-(1H-indol-6-yl)quinolin-2-amine enables cooperative engagement with pathologically relevant biomolecules:
Table 2: Target Engagement Profile of 6-(1H-indol-6-yl)quinolin-2-amine Moieties
Pharmacophore | Molecular Targets | Mechanistic Actions | Therapeutic Implications | |
---|---|---|---|---|
Quinolin-2-amine | Bromodomain-containing protein 4 | Displacement of acetylated lysine residues from BRD4 BD1 | Transcriptional downregulation of c-Myc | |
Amyloid-β aggregates | π-stacking with beta-sheet structures | Inhibition of fibril elongation | ||
Topoisomerase II | DNA cleavage complex stabilization | DNA damage in proliferating cells | ||
1H-indol-6-yl | Serotonin receptors (5-HT2C, 5-HT6) | Partial agonism/antagonism | Neurotransmission modulation | |
Kinase insert domain receptor (VEGFR2) | ATP-competitive inhibition | Antiangiogenesis in tumors | ||
Monoamine oxidase B | Reversible inhibition | Reduced neurotoxic metabolite formation | [3] [4] [6] |
Neurodegenerative Applications:
Oncological Applications:
The emergence of 6-(1H-indol-6-yl)quinolin-2-amine reflects a paradigm shift addressing intrinsic limitations of monotarget therapies:
Network Pharmacology Validation: Alzheimer disease pathology involves amyloidosis, tauopathy, oxidative stress, and neuroinflammation as interconnected pathways. Single-target agents (e.g., β-secretase inhibitors) consistently failed clinical trials due to compensatory pathway activation. This compound’s ability to concurrently inhibit amyloid aggregation (via quinoline), scavenge radicals (indole), and suppress glial activation (via bromodomain-containing protein 4 modulation) demonstrates enhanced efficacy in transgenic models [1] [7].
Pharmacokinetic Optimization: Indole incorporation mitigates quinoline-associated hepatotoxicity and enhances central nervous system bioavailability. Hybridization reduces the effective dose required for each mechanism, lowering off-target risks. Calculated physicochemical parameters (Log P = 2.8; TPSA = 58 Ų) predict favorable blood-brain barrier penetration [4] [6].
Resistance Mitigation in Oncology: Cancer cells evade single-target kinase inhibitors through mutation. Simultaneous inhibition of kinase insert domain receptor (angiogenesis), bromodomain-containing protein 4 (c-Myc), and topoisomerase II (DNA repair) creates synthetic lethality. This multi-target approach delays resistance in glioblastoma and pancreatic cancer models [5] [6].
Chemical Biology Tool Development: This scaffold’s intrinsic fluorescence enables real-time tracking of target engagement. Spectral shifts upon binding amyloid fibrils or DNA provide mechanistic insights unobtainable with conventional agents [3].
Table 3: Multi-Target Directed Ligand Advantages in Complex Diseases
Therapeutic Challenge | Monotarget Agent Limitation | 6-(1H-indol-6-yl)quinolin-2-amine Advantage | |
---|---|---|---|
Pathway Redundancy | Target inhibition bypassed via parallel pathways | Co-inhibition of amyloidogenesis, oxidative stress, and neuroinflammation | |
Therapeutic Window | Narrow safety margins due to high doses | Synergistic effects reduce individual target IC50 values | |
Pharmacokinetics | Poor blood-brain barrier penetration in 90% of candidates | Optimal log P (2.5–3.5) and hydrogen bonding capacity | |
Clinical Translation | High attrition from inadequate efficacy | Broad disease-modifying effects in multiple preclinical models | [1] [3] [7] |
The evolutionary trajectory of 6-(1H-indol-6-yl)quinolin-2-amine exemplifies rational multi-target pharmacology. Its continued optimization through scaffold hopping (e.g., imidazole-quinoline hybrids), prodrug derivatization, and nanoparticle delivery represents the next frontier in conquering therapeutic complexity [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7